2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid
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Overview
Description
2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid is an organic compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of an anilino group, a sulfanyl group, and an acetic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfanyl group to a thiol.
Substitution: The anilino group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid can be compared with similar compounds such as:
2-[(2-Amino-2-Oxoethyl)Sulfanyl]Acetic Acid: Lacks the aromatic ring, leading to different chemical and biological properties.
2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Propionic Acid: Contains a propionic acid moiety instead of acetic acid, affecting its reactivity and applications.
2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Butyric Acid: Has a butyric acid group, which can influence its solubility and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9(6-15-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHZTPDZBMDHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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